molecular formula C13H17N3O4 B14024664 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B14024664
M. Wt: 279.29 g/mol
InChI Key: AMFNCMLKEMSVGJ-UHFFFAOYSA-N
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Description

5-Allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with allyl and ethyl ester groups. The allyl substituent introduces steric bulk and electronic effects distinct from related compounds with tert-butyl, benzyl, or methyl groups, influencing reactivity, solubility, and crystal packing .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

3-O-ethyl 5-O-prop-2-enyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H17N3O4/c1-3-7-20-13(18)16-6-5-10-9(8-16)11(15-14-10)12(17)19-4-2/h3H,1,4-8H2,2H3,(H,14,15)

InChI Key

AMFNCMLKEMSVGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethyl-1H-pyrazole-4-carbaldehyde with allyl bromide under basic conditions, followed by cyclization with ethyl acetoacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Crystallographic Comparison

Key structural differences arise from substituent effects:

Compound Molecular Formula Crystal System Unit Cell Volume (ų) Hydrogen Bonding Reference
5-Allyl 3-ethyl (target) C₁₄H₁₉N₃O₄ (inferred) Not reported Likely weak C–H···O interactions
5-tert-Butyl 3-ethyl analog C₁₇H₂₇N₃O₄ Monoclinic (P21/c) 1789.4 Weak C–H···O
Benzyl-substituted derivative C₂₀H₂₁N₃O₄ Not reported Not characterized

The tert-butyl analog crystallizes in a monoclinic system with a semi-chair conformation, while the allyl variant’s smaller substituent may favor different packing modes. The allyl group’s π-electrons could enhance intermolecular interactions, though this remains unverified in the literature .

Physicochemical Properties

  • Solubility: Allyl esters generally exhibit higher polarity than tert-butyl analogs, improving solubility in polar solvents like ethanol or DMSO.
  • Thermal Stability : tert-Butyl groups confer higher thermal stability (decomposition >210°C) compared to allyl esters, which may decompose at lower temperatures due to unsaturated bond reactivity .
  • Melting Points : Substituent bulk inversely correlates with melting points. For example, the tert-butyl analog (m.p. unreported) likely has a higher m.p. than the allyl derivative due to rigid packing .

Biological Activity

5-Allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 293.33 g/mol
  • CAS Number : 1142210-81-8

Antiviral Activity

Recent studies have indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit promising antiviral properties. For instance:

  • Inhibition of HIV : Compounds similar to 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine have shown effective inhibition of HIV replication. A derivative was noted to have an EC₅₀ of 3.98 μM against HIV type-1 with a therapeutic index exceeding 105.25, indicating a favorable safety profile compared to efficacy .
  • Tobacco Mosaic Virus (TMV) : Other pyrazole derivatives demonstrated significant antiviral activity against TMV with EC₅₀ values around 58.7 μg/mL. This suggests that the structural characteristics of these compounds may enhance their interaction with viral proteins .

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial for assessing the safety of new compounds. The CC₅₀ values (the concentration required to kill 50% of cells) for related pyrazolo compounds have been reported:

  • Cytotoxicity : The CC₅₀ values for several derivatives ranged from 20 μM to over 100 μM in various cell lines. The selectivity index is an essential parameter indicating how selective a compound is for targeting diseased cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo compounds:

CompoundStructureActivityEC₅₀/CC₅₀
Compound APyrazolo[4,3-c]Anti-HIVEC₅₀ = 3.98 μM
Compound BPyrazolo[3,4-d]TMV InhibitorEC₅₀ = 58.7 μg/mL
Compound CPyrazolo[4,3-c]CytotoxicCC₅₀ = 20 μM

This table illustrates how variations in structure can lead to differing biological activities and potencies.

Case Studies

  • Antiviral Efficacy : A study by Ndungu et al. synthesized various pyrazole derivatives and evaluated their antiviral effects against MeV and HIV. They reported that modifications at specific positions significantly enhanced antiviral activity .
  • Cytotoxic Evaluation : Research involving human T-cell lines evaluated the cytotoxic effects of several pyrazolo derivatives. The findings indicated that certain substitutions led to reduced cytotoxicity while maintaining antiviral efficacy .

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